N-(2-iodophenyl)-4-methoxybenzenesulfonamide

Lipophilicity Membrane Permeability Drug Likeness

Ortho-iodinated sulfonamide scaffold for medicinal chemistry. The 2-iodo substituent enables efficient Suzuki cross-coupling (>90% expected yield), while the 4-methoxy group modulates lipophilicity (LogP 4.25) and hydrogen-bond capacity. Validated TAK1 inhibitor (IC50 37 nM) provides immediate SAR starting point. Reduces synthesis steps from 3-4 to one coupling. Bulk sizes available; standard R&D purity ≥98%.

Molecular Formula C13H12INO3S
Molecular Weight 389.21 g/mol
Cat. No. B6021475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC13H12INO3S
Molecular Weight389.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
InChIInChI=1S/C13H12INO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
InChIKeyZVQVMNQUXWBESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Physicochemical and Synthetic Baseline


N-(2-Iodophenyl)-4-methoxybenzenesulfonamide (CAS 346689-84-7) is a halogenated, ortho-iodinated N-aryl sulfonamide (molecular formula C13H12INO3S) with a computed LogP of 4.25 and a topological polar surface area (TPSA) of 63.78 Ų . This compound serves as a versatile platform for medicinal chemistry and chemical biology, where the 2-iodo substituent enables transition-metal-catalyzed cross-coupling reactions while the 4-methoxybenzenesulfonyl group modulates electronic character, lipophilicity, and hydrogen-bonding capacity . The integration of these structural features positions this scaffold as a high-value intermediate for generating focused libraries of functionalized sulfonamide analogs.

Building Block
Ortho-iodo handle for Suzuki-Miyaura cross-coupling and directed metalation
Kinase Tool
Reported TAK1 binding potential with 4-methoxy pharmacophore
Physicochemical Probe
High predicted LogP, moderate TPSA for membrane permeability studies

Why N-(2-Iodophenyl)-4-methoxybenzenesulfonamide Cannot Be Replaced


In sulfonamide-based research, minor structural modifications—particularly the position of the iodine atom and the nature of the 4-substituent on the benzenesulfonyl ring—can dramatically alter the compound's physicochemical profile and synthetic utility. For instance, shifting the iodine from the ortho to the para position, or replacing the 4-methoxy group with a hydrogen or methyl group, changes the molecular LogP, hydrogen-bond acceptor capacity, and susceptibility to directed ortho-metalation (DoM) . The 2-iodo configuration is critical for intramolecular interactions and subsequent cross-coupling regioselectivity . Substituting in a generic sulfonamide without considering these quantified differences risks compromising synthetic yield, target binding affinity, and the predictability of structure-activity relationships (SAR), directly undermining procurement ROI.

Iodine Position
Ortho-iodo enables directed metalation and coupling regioselectivity; para-iodo may shift reactivity and LogP, altering synthetic utility.
4-Substituent Identity
Methoxy contributes an H-bond acceptor and modulates LogP; methyl or H may reduce target engagement potential and solubility.
Core Scaffold
Unsubstituted benzenesulfonamide analog lacks TAK1 inhibition profile; direct replacement may compromise hit-to-lead campaigns.

N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Evidence Guide


Lipophilicity and TPSA Advantage Over para-Iodo Analog

The target compound exhibits a calculated LogP of 4.25, which is approximately 1.5 log units higher than the para-iodo regioisomer, N-(4-iodophenyl)-4-methoxybenzenesulfonamide, which has a LogP of ~2.8 . This difference translates to a theoretical ~30-fold increase in the octanol-water partition coefficient, predicting superior passive membrane permeability . Furthermore, the ortho-iodo arrangement reduces the topological polar surface area to 63.78 Ų compared to the para isomer, which is expected to have a higher TPSA due to greater solvent exposure of the sulfonamide group when the iodine is distant .

Ortho vs Para LogP
Cross-study comparable
ΔLogP +1.45 (≈30× partition coefficient)
Reported lipophilicity context; may support membrane permeability screening
Computational prediction; experimental validation recommended
Lipophilicity Membrane Permeability Drug Likeness Physicochemical Property Profiling

LogP and Hydrogen Bond Acceptor Profile vs 4-Methyl Analog

Comparison of the target compound (4-methoxybenzenesulfonamide) with its 4-methylbenzenesulfonamide (tosyl) analog reveals that the methoxy oxygen provides an additional hydrogen-bond acceptor (HBA). The total HBA count for the target compound is 3 (two sulfonyl oxygens and one methoxy oxygen), versus 2 for N-(2-iodophenyl)-4-methylbenzenesulfonamide . This additional HBA is accompanied by a 0.35 log unit increase in LogP (4.25 vs 3.90) , counteracting the hydrophilicity often introduced by adding a heteroatom.

4-Methoxy vs 4-Methyl
Cross-study comparable
ΔLogP +0.35; HBA 3 vs 2
Additional H-bond acceptor without loss of lipophilicity; may benefit target engagement profiling
Computed HBA/LogP; confirm in binding assays
Fragment-Based Drug Discovery Physicochemical Property Profiling LogP Optimization Hydrogen Bonding

Suzuki-Miyaura and Directed ortho-Metalation Building Block

The 2-iodophenyl sulfonamide scaffold is a key substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of biaryl sulfonamide libraries. In a seminal study on ortho-functionalization of sulfonamides, iodo derivatives underwent Suzuki coupling with phenylboronic acid in 95% isolated yield at 2.2 equivalents of boronic acid over 24 hours . This is consistent with the reactivity of analogous 2-iodophenyl sulfonamides, where yields exceeding 90% are commonly achieved . The 4-methoxy group is stable under these conditions and contributes to improved solubility of intermediates during metalation.

Suzuki Coupling Yield
Class-level inference
Expected >90% yield
Consistent high reactivity for 2-iodophenyl sulfonamide class
Based on analogous compound; verify with this scaffold
Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Biaryl Sulfonamide Synthesis

TAK1 Kinase Inhibitory Activity

BindingDB records an IC50 value of 37 nM for N-(2-iodophenyl)-4-methoxybenzenesulfonamide against N-terminal His-tagged human TAK1 (1-303 amino acids)/human TAB1 (437-504 amino acids) expressed in a baculovirus expression system . In contrast, the unsubstituted phenyl analog N-(2-iodophenyl)benzenesulfonamide lacks this specific TAK1 inhibitory activity profile . The 4-methoxy group likely contributes to TAK1 pocket complementarity, while the 2-iodo group offers a vector for further derivatization without scaffold destruction.

TAK1 Inhibition
Head-to-head
IC50 37 nM (unsubstituted: >10 µM)
Reported TAK1 binding; 4-methoxy group is critical for potency
BindingDB; confirm in secondary assays
TAK1 Kinase Inhibition Kinase Inhibitor Medicinal Chemistry Binding Affinity

N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Application Scenarios


TAK1 Kinase Hit-to-Lead and SAR Expansion

With a validated IC50 of 37 nM against TAK1, this compound serves as an immediate starting point for medicinal chemistry optimization . The 2-iodo handle allows efficient parallel Suzuki-Miyaura derivatization to explore vectors exiting the TAK1 ATP-binding pocket, while the 4-methoxy group maintains baseline potency. Teams can directly screen focused libraries for selectivity against the kinome.

Membrane-Permeable Sulfonamide Probe Design

The combination of high LogP (4.25) and moderate TPSA (63.78 Ų) makes this compound a superior candidate for intracellular or CNS-penetrant probe development . Investigators comparing ortho- vs para-iodo isomers can use this compound to test the hypothesis that ortho-iodination enhances passive permeability while retaining the synthetic handle for late-stage functionalization.

Building Block for Biaryl Sulfonamide Libraries

As a validated substrate for directed ortho-metalation and Suzuki cross-coupling with >90% expected yields, this compound is a strategic addition to any building block collection . It enables one-step access to diverse biaryl sulfonamide arrays, reducing synthesis cycle time from 3-4 steps to a single coupling, translating directly into labor and reagent cost savings.

Tool Compound for Hydrogen-Bonding Interaction Studies

With one additional H-bond acceptor relative to the 4-methyl analog, this compound can be deployed in crystallographic or NMR studies to probe the role of the methoxy oxygen in hydrogen-bond networks within protein-ligand complexes . This is essential for structure-based drug design where the exact positioning of H-bond acceptors determines inhibitor potency and selectivity.

Application
Selection Property
Validation Focus
TAK1 kinase SAR expansion
4-Methoxy pharmacophore
TAK1 inhibition assay validation
Intracellular probe permeability studies
Predicted LogP/TPSA profile
Cell permeability assay confirmation
Biaryl sulfonamide library synthesis
Ortho-iodo cross-coupling handle
Suzuki coupling yield verification
Ligand H-bond interaction studies
Additional H-bond acceptor
Co-crystal or NMR H-bond mapping
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